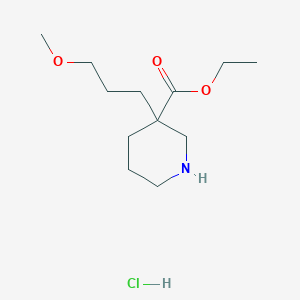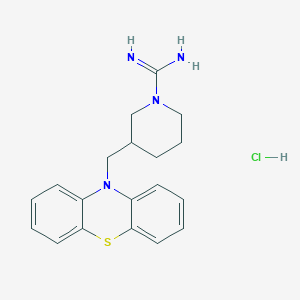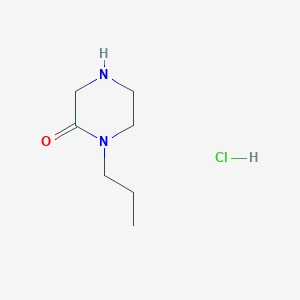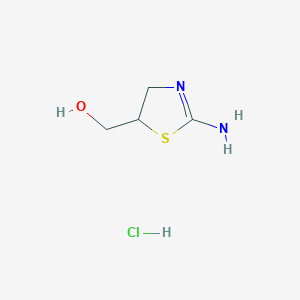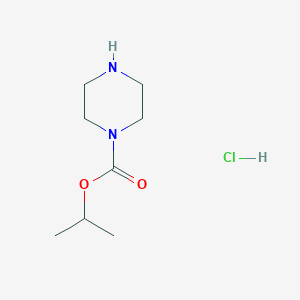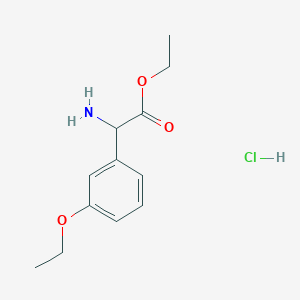
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride
Vue d'ensemble
Description
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride, also known as TMCD, is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 115-117°C. The compound is widely used in laboratory experiments due to its low toxicity and ability to dissolve in a variety of organic solvents.
Applications De Recherche Scientifique
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is widely used in scientific research due to its low toxicity and ability to dissolve in a variety of organic solvents. It has been used as a reagent in a number of different applications, including the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of surfactants. It has also been used as a catalyst in the synthesis of polymers and as a stabilizer for the synthesis of polyurethanes.
Mécanisme D'action
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is an organic compound that has been found to have a number of different mechanisms of action. It has been shown to act as an inhibitor of certain enzymes, such as phosphatases and proteases, as well as a promoter of certain reactions, such as the formation of polymers. It has also been found to act as a chelating agent, which can be used to bind metal ions and other molecules.
Biochemical and Physiological Effects
This compound has been found to have a number of different biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have an anti-inflammatory effect. It has also been found to have an antioxidant effect, as well as a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride has a number of advantages for use in laboratory experiments. It is a relatively low-toxicity compound, and it is able to dissolve in a variety of organic solvents. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is important to note that this compound is not suitable for use in all experiments, as it can interfere with certain reactions and can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of polymers. Another potential direction is the use of this compound as a stabilizer in the synthesis of polyurethanes. Additionally, this compound could be used as a reagent in the synthesis of pharmaceuticals, as well as in the synthesis of surfactants. Finally, this compound could be used as a chelating agent to bind metal ions and other molecules.
Propriétés
IUPAC Name |
1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h8-10H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIQYXHPIKGOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1H-Indol-3-yl)ethyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1486062.png)
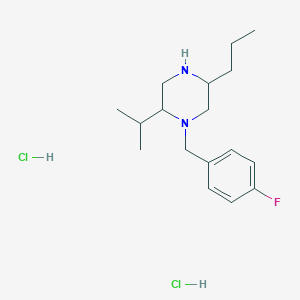
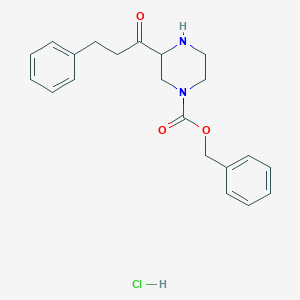
![1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride](/img/structure/B1486066.png)


![Ethyl 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoate hydrochloride](/img/structure/B1486072.png)
